3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorophenyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of a suitable hydrazine derivative with a β-diketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. For instance, the reaction between 3-fluorophenylhydrazine and butyl acetoacetate in the presence of acetic acid can yield the desired pyrazolone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazolone derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydropyrazolones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-1-ethyl-1-[(3-fluorophenyl)methyl]urea: This compound shares a similar fluorophenyl group but differs in its overall structure and properties.
4-(3-Fluorophenyl)-1H-pyrazol-5-amine: Another compound with a fluorophenyl group, but with different functional groups attached to the pyrazole ring.
Uniqueness
3-Butyl-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of a butyl group and a fluorophenyl group attached to the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-butyl-2-(3-fluorophenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-6-11-9-13(17)16(15-11)12-7-4-5-10(14)8-12/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRQFGBTKRLUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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